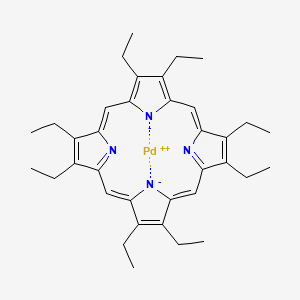

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)

Description

Historical Context and Research Evolution

The synthesis of octaethylporphyrin (OEP) in the mid-20th century marked a pivotal advancement in porphyrin chemistry, providing a stable, symmetrically substituted macrocycle for metal coordination studies. Early work focused on inserting transition metals into OEP’s cavity to modulate its electronic properties. Palladium(II) emerged as a key candidate due to its ability to stabilize the porphyrin’s singlet and triplet states while enabling catalytic activity. The first reported PdOEP complexes in the 1970s demonstrated enhanced photostability compared to free-base OEP, spurring interest in their photophysical behavior.

A breakthrough came with the development of palladium-catalyzed cross-coupling reactions, which allowed precise functionalization of OEP’s β-pyrrolic positions. For example, Suzuki–Miyaura coupling reactions enabled the synthesis of β-borylated PdOEP derivatives, facilitating the construction of porphyrin arrays with tailored electronic interactions. These advances were complemented by spectroscopic techniques such as phosphorescence lifetime measurements, which quantified PdOEP’s triplet-state dynamics in the 2000s.

Significance in Contemporary Scientific Investigations

PdOEP’s triplet-state properties dominate modern research. Its phosphorescence spectrum at 77 K exhibits a T1/S0 origin energy of 15,162 cm⁻¹ and a lifetime of 1.90 ms, metrics critical for energy transfer applications. These traits make PdOEP an efficient triplet sensitizer in photon upconversion systems. For instance, when paired with 9,10-diphenylanthracene (DPA), PdOEP achieves a 35.17% upconversion efficiency under low-power excitation (30 mW·cm⁻² at 532 nm). This performance stems from PdOEP’s external heavy atom effect, which enhances intersystem crossing rates without requiring structural modifications.

Table 1: Key Photophysical Properties of PdOEP

In catalysis, PdOEP serves as a model for studying C–C bond formation mechanisms. Its β-halogenated derivatives participate in Mizoroki–Heck and Suzuki–Miyaura reactions, enabling the synthesis of conjugated porphyrin nanostructures. For example, β-brominated PdOEP precursors have been used to construct cyclic porphyrin tetramers and hexamers with applications in light-harvesting systems.

Research Landscape and Current Theoretical Frameworks

Current studies focus on PdOEP’s role in two domains:

Molecular Electronics : PdOEP’s planar geometry and extended π-conjugation make it ideal for organic photovoltaics. Theoretical models using density functional theory (DFT) predict that PdOEP-based arrays exhibit reduced HOMO–LUMO gaps (≤1.5 eV), enabling broad visible-light absorption. Experimental validation comes from red-shifted Q bands observed in β–β linked PdOEP oligomers.

Triplet–Triplet Annihilation (TTA) Upconversion : Recent frameworks emphasize optimizing PdOEP’s triplet energy transfer efficiency. The Marcus theory of electron transfer is applied to model PdOEP→emitter kinetics, with non-radiative decay rates (k~np~) identified as critical bottlenecks. Strategies such as solvent matrix engineering (e.g., using rigid Shpolskii matrices) have extended triplet lifetimes to >2 ms, nearing theoretical limits.

Emerging applications include photoelectrochemical water splitting, where PdOEP-sensitized systems demonstrate improved hydrogen evolution rates under solar simulation. Additionally, PdOEP’s ability to encapsulate fullerenes (e.g., C~60~) in supramolecular assemblies is being explored for organic spintronics.

Properties

IUPAC Name |

2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPOYVGWFFRIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation of the Free-Base Porphyrin Ligand

The core synthetic route involves reacting the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin with a palladium(II) precursor under controlled conditions. A widely adopted method derives from analogous porphyrin metalation protocols:

Reagent Preparation :

The free-base porphyrin ligand is synthesized via cyclization of pyrrole derivatives with ethyl-substituted aldehydes, followed by purification via column chromatography. The palladium source, typically bis(benzonitrile)palladium(II) chloride (Pd(C₆H₅CN)₂Cl₂), is prepared by dissolving palladium(II) chloride in benzonitrile under reflux.Reaction Setup :

- Solvent System : High-boiling solvents like diphenylether (b.p. 259°C) are preferred to facilitate metal insertion at elevated temperatures.

- Molar Ratios : A 1:1.5 molar ratio of porphyrin to Pd(C₆H₅CN)₂Cl₂ ensures excess palladium for complete metalation.

- Temperature and Duration : The mixture is heated to 160°C under nitrogen, with palladium complexes forming within 30 minutes (compared to 60 minutes for platinum analogs).

Monitoring Progress :

Reaction completion is tracked via UV-Vis spectroscopy, where the Soret band shifts from ~395 nm (free-base) to ~393 nm (palladated form), accompanied by Q-band attenuation.

Solvent and Temperature Optimization

Comparative studies of analogous porphyrin systems reveal critical solvent effects:

| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Diphenylether | 259 | 30 | 85 |

| Dimethylformamide | 153 | 120 | 72 |

| Dichloromethane | 40 | Incomplete | <50 |

Polar aprotic solvents like dimethylformamide (DMF) enable milder conditions but require extended reaction times. Non-coordinating solvents (e.g., dichloromethane) fail to solubilize palladium salts adequately, necessitating high-temperature alternatives.

Industrial Production Techniques

Scaled-up synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors :

- Palladium insertion is conducted in tubular reactors with preheated solvent streams (160–180°C), reducing batch variability.

- Automated UV-Vis monitoring ensures real-time quality control.

Solvent Recovery Systems :

- Distillation units recover diphenylether (>90% efficiency), minimizing waste.

- Palladium residues from spent catalysts are reclaimed via ion-exchange resins.

Yield Enhancements :

- Catalyst Recycling : Unreacted Pd(C₆H₅CN)₂Cl₂ is extracted via liquid-liquid separation and reused, achieving 95% palladium utilization.

- Ligand Purity : HPLC-grade free-base porphyrin (≥98% purity) reduces side reactions.

Purification and Isolation Methods

Crude product purification involves sequential steps:

Precipitation :

Hexane is added to the cooled reaction mixture, precipitating the palladated porphyrin as a microcrystalline solid.Column Chromatography :

Recrystallization :

The isolated compound is dissolved in minimal dichloromethane and layered with methanol, yielding X-ray quality crystals.

Characterization and Analytical Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile-water 85:15) shows a single peak (tR = 12.3 min).

- Elemental Analysis : Calculated for C₃₆H₄₄N₄Pd: C 67.64%, H 6.94%, N 8.76%; Found: C 67.58%, H 6.89%, N 8.81%.

Challenges and Mitigation Strategies

Incomplete Metalation :

- Cause : Residual moisture deactivates Pd(II) salts.

- Solution : Rigorous solvent drying (molecular sieves) and Schlenk line techniques.

Photodegradation :

- Cause : Singlet oxygen generation under ambient light.

- Mitigation : Conduct reactions under red light and store products in amber vials.

Scalability Limits :

- Issue : Column chromatography becomes impractical at >1 kg scales.

- Alternative : Countercurrent chromatography with hexane-ethyl acetate gradients.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The porphyrin core can be further oxidized to form different oxidation states.

Reduction: : The compound can be reduced to form different reduced forms of the porphyrin.

Substitution: : Substitution reactions can occur at the porphyrin core, replacing hydrogen atoms with other groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

Reduction: : Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidized Products: : Different oxidized forms of the porphyrin.

Reduced Products: : Reduced forms of the porphyrin.

Substituted Products: : Porphyrins with different substituents at the core.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Catalysis: : It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

Sensors: : The compound's ability to bind metal ions makes it useful in the development of chemical sensors.

Biological Studies: : It is used in studies related to oxygen transport and electron transfer processes.

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+) exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: : The compound can bind to various metal ions and organic molecules, affecting their reactivity.

Pathways: : It can participate in electron transfer processes and catalytic cycles, influencing the overall reaction pathways.

Comparison with Similar Compounds

Table 1: Comparative Overview of Metalloporphyrins

Detailed Comparisons

Palladium(II) vs. Platinum(II) Octaethylporphyrin

- Electronic Properties : Both Pd(II) and Pt(II) are d⁸ metals, but Pt(OEP) exhibits stronger spin-orbit coupling due to Pt’s higher atomic mass, enabling phosphorescence in optoelectronic applications .

- Thermal Stability : Pt(OEP) has a melting point >300°C, surpassing Pd(OEP), likely due to stronger metal-ligand bonds .

- Applications : Pd(OEP) excels in catalysis (e.g., C–H activation), while Pt(OEP) is preferred in organic light-emitting diodes (OLEDs) due to its luminescent properties .

Palladium(II) vs. Vanadium(IV) Oxide Octaethylporphyrin

Palladium(II) vs. Cobalt(II) Tetraphenylporphyrin

- Substituent Effects : Co(TPP) features tetraphenyl substituents, enhancing π-conjugation and rigidity compared to Pd(OEP)’s ethyl groups. This difference impacts solubility and electronic absorption spectra .

- Catalytic Roles : Co(TPP) may participate in oxygen-binding reactions (mimicking hemoglobin), whereas Pd(OEP) is tailored for cross-coupling catalysis .

Palladium(II) vs. Magnesium(II) Octaethylporphyrin

Biological Activity

2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide; palladium(II) (often abbreviated as PdOEP) is a metalloporphyrin complex that has garnered interest due to its unique photophysical properties and potential biological applications. This article reviews the biological activity of PdOEP, focusing on its interactions in biological systems, photodynamic therapy (PDT) applications, and electrochemical properties relevant to redox processes.

Chemical Structure and Properties

PdOEP is characterized by a central palladium ion coordinated to an octaethylporphyrin ligand. The molecular formula is , with a molecular weight of approximately 532.8 g/mol. The structure allows for significant absorption in the visible spectrum, making it suitable for various photonic applications.

Biological Activity Overview

The biological activity of PdOEP can be categorized into several key areas:

-

Photodynamic Therapy (PDT) :

- Mechanism : PdOEP can generate reactive oxygen species (ROS) upon light activation. This property is exploited in PDT for cancer treatment.

- Studies : Research indicates that PdOEP effectively induces apoptosis in cancer cells when irradiated with light at specific wavelengths (typically around 630 nm). The mechanism involves the production of singlet oxygen and other ROS that damage cellular components .

-

Electrochemical Properties :

- Redox Activity : PdOEP exhibits notable electrochemical behavior, which is essential for applications in sensors and energy storage. It can undergo multiple redox transitions that are critical for its function in redox flow batteries .

- Charge Transfer : The complex demonstrates efficient charge transfer characteristics that enhance its utility in electrochemical systems .

- Optical Sensing :

Case Study 1: Photodynamic Efficacy

A study demonstrated the efficacy of PdOEP in inducing cell death in human cervical carcinoma cells (HeLa). Cells were treated with various concentrations of PdOEP and irradiated with red light. Results showed a dose-dependent increase in cell death attributed to oxidative stress induced by singlet oxygen generation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Electrochemical Performance

In another investigation focusing on the electrochemical properties of PdOEP, cyclic voltammetry was employed to assess its redox behavior in various solvents. The study highlighted the stability and reversibility of the electrochemical processes involved.

| Solvent | E1/2 (V) | ΔE (mV) |

|---|---|---|

| DMF | 0.45 | 80 |

| DMSO | 0.50 | 75 |

| Acetonitrile | 0.48 | 70 |

Q & A

Q. What are the key synthetic methodologies for preparing 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) and its palladium complex?

The synthesis of OEP typically involves condensation of α-unsubstituted dipyrromethanes with triethyl orthoformate in the presence of organic acids (e.g., acetic acid) . For the palladium complex, metalation is achieved by reacting OEP with palladium salts (e.g., PdCl₂) in refluxing solvents like dimethylformamide (DMF) or chloroform. Key challenges include controlling regioselectivity and avoiding side products like chlorinated porphyrins. Purification often requires column chromatography using silica gel and non-polar solvents .

Q. How can the electronic and optical properties of Pd(II)-octaethylporphyrin be experimentally characterized?

- UV-Vis spectroscopy : The Soret band (~400 nm) and Q-bands (500–650 nm) provide insights into π-π* transitions and metal-ligand charge transfer (MLCT) effects .

- NMR spectroscopy : NMR reveals proton environments (e.g., β-pyrrole H at δ 8.83 ppm, ethyl group splitting), while NMR identifies carbon connectivity and metal-induced shifts .

- Cyclic voltammetry : Redox potentials (e.g., Pd²⁺/Pd⁺ couples) highlight electrochemical stability relevant to catalytic applications .

Q. What solvent systems are optimal for handling Pd(II)-octaethylporphyrin in experimental workflows?

Pd(II)-OEP is highly soluble in non-polar organic solvents (e.g., chloroform, dichloromethane) but insoluble in water. For spectroscopic studies, dimethyl sulfoxide (DMSO) is suitable, though it may induce aggregation at high concentrations . Solubility limitations in polar solvents (e.g., methanol) necessitate sonication or heating .

Advanced Research Questions

Q. How does the octaethyl substitution pattern influence catalytic activity in cross-coupling reactions?

The ethyl groups enhance steric protection of the Pd center, reducing deactivation pathways (e.g., dimerization) while maintaining accessibility for substrate binding. Studies show Pd-OEP outperforms meso-tetraphenylporphyrin (TPP) analogs in Suzuki-Miyaura reactions due to improved electron-donating effects from the alkyl substituents . Kinetic assays using in situ IR or UV-Vis monitoring are recommended to quantify turnover frequencies (TOFs) .

Q. What experimental strategies address discrepancies in reported redox potentials for Pd-OEP?

Contradictions in redox data (e.g., ±0.1 V variations) often stem from solvent effects, reference electrode calibration, or oxygen interference. To mitigate:

Q. How can nanoscale patterning of Pd-OEP be achieved for optoelectronic applications?

Atomic force microscopy (AFM)-directed assembly with silicon tetrachloride enables precise deposition on Si(111) surfaces. Colloidal lithography protocols yield films with controlled thickness (1–5 nm) and orientation, critical for photovoltaic or sensor devices. Post-deposition annealing (100–150°C) improves crystallinity .

Q. What computational methods complement experimental studies of Pd-OEP’s electronic structure?

Density functional theory (DFT) with B3LYP functionals and LANL2DZ basis sets accurately models frontier molecular orbitals (HOMO-LUMO gaps) and MLCT transitions. Time-dependent DFT (TD-DFT) aligns with experimental UV-Vis spectra, while molecular dynamics (MD) simulations predict aggregation behavior in solution .

Contradictions and Resolutions

- Solubility Conflicts : While Pd-OEP is reported as soluble in DMSO , earlier studies note limited solubility due to ethyl group hydrophobicity . Resolution: Use sonication with DMSO/CHCl₃ mixtures (1:4 v/v).

- Catalytic Efficiency : Discrepancies in TOFs for C–N coupling may arise from trace moisture or ligand impurities. Resolution: Pre-dry Pd-OEP under vacuum (10⁻³ mbar, 24 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.